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Introduction

Gold nanoparticle (AuNP)-based immunoassays are a cornerstone of modern diagnostics,

offering rapid, sensitive, and cost-effective detection of a wide range of analytes, from proteins

and hormones to pathogens.[1][2] Their utility is particularly prominent in the development of

point-of-care (POC) tests, such as lateral flow immunoassays (LFIAs).[3] The principle behind

these assays lies in the unique optical properties of AuNPs, specifically their intense color

derived from Localized Surface Plasmon Resonance (LSPR).[4][5] This phenomenon allows for

a visual, colorimetric readout when AuNPs accumulate at a specific location, indicating the

presence of the target analyte.[4][6] This document provides a detailed guide for researchers,

scientists, and drug development professionals on the principles, protocols, and data

interpretation of AuNP-based immunoassays.

Principle of Detection
The colorimetric signal in these assays is generated by the accumulation of antibody-

conjugated gold nanoparticles at the test line. AuNPs have a high affinity for biomolecules and

can be easily functionalized with antibodies.[7] When a sample containing the target analyte is

introduced, it binds to these AuNP-antibody conjugates. This complex then migrates along a

membrane until it is captured by another antibody immobilized at the test line, resulting in a

visible line (typically red or purple) due to the high concentration of AuNPs.[1][8]
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Types of Gold Nanoparticle-Based Immunoassays
The two most common formats for LFIAs are the sandwich assay and the competitive assay.

The choice depends primarily on the size and complexity of the target analyte.[1]

Sandwich Immunoassay: Ideal for larger analytes with multiple binding sites (epitopes), such

as proteins or viruses.[1] In this format, the analyte is "sandwiched" between a labeled

AuNP-conjugated antibody and a capture antibody immobilized on the test line. A positive

result is indicated by the appearance of a colored line.[2]

Competitive Immunoassay: Best suited for small molecules (haptens) with a single binding

site, such as drugs or small hormones.[1][7] In this format, the target analyte in the sample

competes with an analyte analog immobilized on the test line for binding to the AuNP-

conjugated antibody. A positive result (presence of the analyte) is indicated by the absence

of a colored line, as the analyte in the sample prevents the AuNP conjugates from binding at

the test line.
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Fig. 2: Step-by-step workflow for AuNP synthesis via the Turkevich method.

Protocol 2: Antibody Conjugation to Gold Nanoparticles
Attaching antibodies to the AuNP surface is a critical step. This can be achieved through

passive adsorption or covalent coupling. [9][10] Method A: Passive Adsorption

This method relies on electrostatic and hydrophobic interactions between the antibody and the

gold surface. [7][10]The pH of the AuNP solution is adjusted to be slightly above the isoelectric

point (pI) of the antibody to facilitate binding.

Materials:

Synthesized AuNP solution (OD ~1.0)

Purified antibody (1 mg/mL in a low-molarity buffer, e.g., PBS)
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0.1 M K₂CO₃ for pH adjustment

10% Bovine Serum Albumin (BSA) in borate buffer

Phosphate-buffered saline (PBS)

0.1 M NaCl

Procedure:

Determine Optimal pH: Dispense 100 µL of AuNP solution into several wells of a 96-well

plate. Adjust the pH of each well to a different value (e.g., 7.0, 8.0, 9.0, 10.0) using 0.1 M

K₂CO₃. [11]2. Add a small amount of antibody (e.g., to a final concentration of 10 µg/mL) to

each well and incubate for 5-10 minutes. [11]3. Add 50 µL of 0.1 M NaCl to each well. The

optimal pH is the lowest pH at which the solution remains red and does not aggregate (turn

blue/purple), indicating the antibody has stabilized the AuNPs. [12]4. Scale-Up Conjugation:

Add the antibody (e.g., 1 µg/mL final concentration) to 1 mL of AuNPs adjusted to the optimal

pH. Incubate for 20-30 minutes at room temperature with gentle agitation. [11]5. Blocking:

Add 100 µL of 10% BSA to block any remaining open surface on the AuNPs and prevent

non-specific binding. Incubate for another 30 minutes. [11]6. Washing: Centrifuge the

solution to pellet the conjugated AuNPs (e.g., 15,000 rpm for 20 min at 4°C). [11]Carefully

remove the supernatant.

Resuspend the pellet in a storage buffer (e.g., diluent buffer containing sucrose and BSA)

and store at 4°C. [11] Method B: Covalent Conjugation (using Carboxyl-Functionalized

AuNPs)

Covalent conjugation creates a more robust and stable linkage and is recommended for assays

in harsh sample matrices. [7][13]This protocol uses EDC/Sulfo-NHS chemistry to link

antibodies via their primary amines to carboxyl groups on the AuNP surface. [10][13] Materials:

BioReady™ Carboxyl-functionalized AuNPs

Purified antibody

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-Hydroxysulfosuccinimide)

Hydroxylamine

Activation and wash buffers

Procedure:

Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS. [13]2. To 1 mL of carboxyl-AuNPs,

add 8 µL of EDC solution and 16 µL of Sulfo-NHS solution. Vortex to mix. [13]3. Incubate on

a rotator for 30 minutes to activate the carboxyl groups. [13]4. Centrifuge the activated

AuNPs (e.g., 3,600 RCF for 5 minutes) to pellet them, and decant the supernatant. [13]5.

Resuspend the pellet in a reaction buffer, then add the purified antibody (e.g., 20 µg per mL

of AuNPs). [13]6. Incubate for 1-2 hours to allow the antibody to bind.

Quenching: Add 10 µL of hydroxylamine to quench any unreacted active groups. Incubate for

10 minutes. [13]8. Centrifuge to wash away excess reagents and resuspend the final

conjugate in a suitable storage buffer.

Workflow for Antibody-AuNP Conjugation
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Fig. 3: Comparison of passive and covalent antibody conjugation workflows.
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Protocol 3: Assembly and Execution of a Lateral Flow
Immunoassay
This protocol describes the assembly of a typical LFIA strip. The strip consists of four main

components assembled on a backing card: a sample pad, a conjugate pad, a nitrocellulose

membrane, and an absorbent pad. [2][8] Materials:

Backing card with adhesive

Sample pad material

Conjugate pad material (e.g., glass fiber)

Nitrocellulose membrane

Absorbent pad material

AuNP-antibody conjugate

Capture antibody (for test line) and control line antibody

Striping/dispensing system

Drying oven

Guillotine cutter

Procedure:

Membrane Preparation: Using a striping system, dispense the capture antibody and control

line antibody onto the nitrocellulose membrane in parallel lines. Allow the membrane to dry

completely.

Conjugate Pad Preparation: Saturate the conjugate pad material with the AuNP-antibody

conjugate solution. Dry the pad, for instance, for 2 hours at 37°C. [14]3. Assembly:

Laminate the prepared nitrocellulose membrane onto the center of the adhesive backing

card. [11] * Laminate the absorbent pad at the distal end of the card, ensuring a slight
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overlap with the nitrocellulose membrane. [8] * Laminate the dried conjugate pad at the

proximal end, ensuring a 1-2 mm overlap with the nitrocellulose membrane. [11][14] *

Finally, apply the sample pad, overlapping with the conjugate pad. [11]4. Cutting: Use a

guillotine cutter to cut the assembled card into individual test strips of the desired width

(e.g., 3-5 mm).

Execution of the Assay (Sandwich Format Example):

Apply a defined volume of the liquid sample (e.g., 200 µL of diluted serum) to the sample

pad. [14] * The sample flows via capillary action, rehydrating the AuNP-conjugates in the

conjugate pad. [2][14] * If the analyte is present, it binds to the conjugates, and the

complex continues to migrate along the membrane.

The complex is captured at the test line, forming a visible red line.

Excess conjugate is captured at the control line, which should always appear to validate

the test's functionality.

Read the results visually after a specified time (e.g., 10-15 minutes). [11][14]

Data Presentation & Performance
The performance of an AuNP-based immunoassay is influenced by several factors, most

notably the size of the gold nanoparticles.

Table 1: Influence of AuNP Size on Immunoassay
Performance
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AuNP
Diameter

LSPR Peak
Wavelength
(approx.)

Color
Appearance

Key
Characteristic
s &
Applications

Citations

20 nm ~518 nm Light Red

Good for

competitive

assays where

high particle

numbers are

beneficial.

[7]

30 nm ~519 nm Darker Red

Offers improved

contrast against

the white

membrane

compared to 40

nm particles.

[1]

40 nm ~523 nm Ruby Red

A common "go-

to" size,

providing a good

balance of

sensitivity and

stability for many

assays.

[3][7]

60 nm ~533 nm Lighter Red

Higher optical

absorbance per

particle means

fewer particles

are needed for a

signal. Ideal for

detecting low-

concentration

analytes.

[1]

>80 nm >550 nm Pink/Purple Can offer higher

sensitivity due to

larger surface

[1][15]
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area for antibody

conjugation, but

may suffer from

reduced contrast

and stability

issues.

Table 2: Example Performance Data for AuNP-Based
LFIAs

Target
Analyte

Assay
Format

AuNP
Size

Limit of
Detection
(LOD)

Sensitivit
y

Specificit
y

Citation

SARS-

CoV-2

RBD

Antigen

Sandwich
Not

Specified

Not

Specified
94.3% 90.9% [2]

Anti-SARS-

CoV-2 IgG
Indirect

Not

Specified

Not

Specified
69.1% 100% [16]

TB ESAT-6

Antigen
Sandwich 14 nm

0.0625

ng/mL

Not

Reported

Not

Reported
[11]

TB CFP-10

Antigen
Sandwich 14 nm 7.69 ng/mL

Not

Reported

Not

Reported
[11]

Cardiac

Troponin I

(cTrI)

Sandwich 40 nm ~1 ng/mL
Not

Reported

Not

Reported
[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9877930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9102158/
https://www.mdpi.com/2079-6374/13/3/354
https://www.mdpi.com/2079-6374/13/3/354
https://pubs.acs.org/doi/10.1021/acsanm.9b00956
https://www.benchchem.com/product/b15447529?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15447529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. nanohybrids.net [nanohybrids.net]

2. Gold nanoparticle conjugate‐based lateral flow immunoassay (LFIA) for rapid detection of
RBD antigen of SARS‐CoV‐2 in clinical samples using a smartphone‐based application -
PMC [pmc.ncbi.nlm.nih.gov]

3. lubio.ch [lubio.ch]

4. Gold Nanoparticle-Based Colorimetric Strategies for Chemical and Biological Sensing
Applications - PMC [pmc.ncbi.nlm.nih.gov]

5. Gold Nanoparticles for In Vitro Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. abingdonhealth.com [abingdonhealth.com]

8. scispace.com [scispace.com]

9. Gold Nanoparticles | Antibody Conjugated Gold Nanoparticles & Bioconjugation |
Nanopartz [nanopartz.com]

10. researchgate.net [researchgate.net]

11. Development of Gold-Nanoparticle-Based Lateral Flow Immunoassays for Rapid
Detection of TB ESAT-6 and CFP-10 [mdpi.com]

12. Development of Gold-Nanoparticle-Based Lateral Flow Immunoassays for Rapid
Detection of TB ESAT-6 and CFP-10 - PMC [pmc.ncbi.nlm.nih.gov]

13. youtube.com [youtube.com]

14. Frontiers | Development of a Gold Nanoparticle-Based Lateral-Flow Immunoassay for
Pneumocystis Pneumonia Serological Diagnosis at Point-of-Care [frontiersin.org]

15. pubs.acs.org [pubs.acs.org]

16. Gold Nanoparticle-Mediated Lateral Flow Assays for Detection of Host Antibodies and
COVID-19 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols: A Step-by-Step Guide to
Gold Nanoparticle-Based Immunoassays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15447529#step-by-step-guide-to-gold-nanoparticle-
based-immunoassays]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://nanohybrids.net/pages/gold-nanoparticles-for-lateral-flow-assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC9877930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9877930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9877930/
https://www.lubio.ch/assets/PDFs/nanoComposix-Handbook-Gold_Nanomaterial_Based_Lateral_Flow_Assay_Applications.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226399/
https://www.researchgate.net/publication/229090410_Enhanced_lateral_flow_immunoassay_using_gold_nanoparticles_loaded_with_enzymes
https://www.abingdonhealth.com/lfa-design-mastering-art-of-choosing-gold/
https://scispace.com/pdf/tutorial-design-and-fabrication-of-nanoparticle-based-2clqv8cn1t.pdf
https://www.nanopartz.com/Technical-Notes/antibody-conjugation-gold-nanoparticles.asp
https://www.nanopartz.com/Technical-Notes/antibody-conjugation-gold-nanoparticles.asp
https://www.researchgate.net/publication/301773279_Various_methods_of_gold_nanoparticles_GNPs_conjugation_to_antibodies
https://www.mdpi.com/2079-6374/13/3/354
https://www.mdpi.com/2079-6374/13/3/354
https://pmc.ncbi.nlm.nih.gov/articles/PMC10046134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10046134/
https://www.youtube.com/watch?v=tcPpBNwkU54
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.02917/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.02917/full
https://pubs.acs.org/doi/10.1021/acsanm.9b00956
https://pmc.ncbi.nlm.nih.gov/articles/PMC9102158/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9102158/
https://www.benchchem.com/product/b15447529#step-by-step-guide-to-gold-nanoparticle-based-immunoassays
https://www.benchchem.com/product/b15447529#step-by-step-guide-to-gold-nanoparticle-based-immunoassays
https://www.benchchem.com/product/b15447529#step-by-step-guide-to-gold-nanoparticle-based-immunoassays
https://www.benchchem.com/product/b15447529#step-by-step-guide-to-gold-nanoparticle-based-immunoassays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15447529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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